6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C11H9N5 and a molecular weight of 211.22 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, have been reported to exhibit antiproliferative activities against various human cancer cell lines .
Mode of Action
These compounds have also been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The ERK signaling pathway, which is known to be suppressed by similar compounds, plays a crucial role in regulating cell proliferation and survival . The inhibition of this pathway can lead to cell apoptosis and cell cycle arrest, potentially explaining the antiproliferative effects observed .
Result of Action
The result of the action of similar compounds has been observed at the cellular level, where they induce cell apoptosis and G2/M phase arrest . They also regulate cell cycle-related and apoptosis-related proteins in cancer cells .
Biochemical Analysis
Cellular Effects
Tps have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that 6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine may also influence cell function in various ways.
Molecular Mechanism
Tps have been found to interact with several metals, and these interactions have been extensively described . These interactions could potentially influence the activity of 6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another similar compound with comparable chemical properties.
Uniqueness
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-9(8-4-2-1-3-5-8)6-13-11-14-7-15-16(10)11/h1-7H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBXMCHIFCICTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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